N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N,N-diethyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2S/c1-4-22(5-2)14(24)10-26-17-15-16(18-11-19-17)23(21-20-15)12-6-8-13(25-3)9-7-12/h6-9,11H,4-5,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REMYOBJJMIMBGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NC=NC2=C1N=NN2C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide typically involves multiple steps. The initial step often includes the formation of the triazolopyrimidine core, followed by the introduction of the methoxyphenyl group and the sulfanylacetamide moiety. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and thiol compounds. Reaction conditions may vary, but they often involve heating under reflux and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a detailed comparison with two closely related molecules from the evidence:
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)sulfanyl]acetamide ()
- Molecular Formula : C₁₉H₁₈N₆O₃S₂
- Molecular Weight : 442.51 g/mol
- Key Features :
- A [1,2,4]triazolo[1,5-a]pyrimidine core substituted with a methyl group at position 3.
- The sulfanyl-acetamide chain is linked to a 4-(3,4-dimethoxyphenyl)thiazole group.
- The 3,4-dimethoxyphenyl substituent introduces steric bulk and electronic effects distinct from the target compound’s 4-methoxyphenyl group.
- Implications :
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({7-oxo-5-phenyl-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide ()
- Molecular Formula: Not explicitly provided, but molecular weight is 435.5 g/mol.
- Key Features :
- A [1,2,4]triazolo[4,3-a]pyrimidine core with a phenyl group at position 5 and a ketone at position 6.
- The sulfanyl-acetamide is connected to a 2,3-dihydrobenzodioxin group, a bicyclic ether system.
- The 7-oxo group may participate in hydrogen bonding, a feature absent in the target compound .
Structural and Functional Comparison Table
Discussion of Comparative Insights
- Lipophilicity : The N,N-diethylacetamide group in the target compound likely confers higher lipophilicity than the benzodioxin () or thiazole-linked () analogs, favoring blood-brain barrier penetration or interaction with hydrophobic targets.
- Steric Factors : The dihydrobenzodioxin system () introduces conformational rigidity absent in the target compound, which may limit its adaptability to certain binding pockets.
Q & A
Q. What methodologies are recommended for optimizing the synthetic yield of N,N-diethyl-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide?
- Methodological Answer : Multi-step synthesis involving sulfanylation and acylation reactions is commonly employed. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) improve reaction efficiency due to their ability to stabilize intermediates .
- Catalysts : Use of base catalysts (e.g., K₂CO₃) facilitates deprotonation during sulfanyl group incorporation .
- Temperature control : Reactions are typically conducted at 60–80°C to balance reaction rate and byproduct formation .
Table 1 : Optimization Parameters for Key Steps
| Step | Solvent | Catalyst | Temperature (°C) | Yield Range (%) |
|---|---|---|---|---|
| Sulfanylation | DMF | K₂CO₃ | 70 | 65–75 |
| Acylation | Acetone | – | 50 | 80–85 |
Q. How can structural integrity and purity of the compound be confirmed post-synthesis?
- Methodological Answer : Combine spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Verify substituent positions (e.g., methoxyphenyl at triazole-N3) and absence of unreacted precursors .
- HPLC-MS : Quantify purity (>95%) and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients .
- X-ray crystallography (if crystals are obtainable): Resolve ambiguities in stereochemistry or tautomeric forms .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Kinase inhibition : Use fluorescence-based ADP-Glo™ assays for triazolo-pyrimidine scaffolds .
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
Advanced Research Questions
Q. How to resolve contradictions in reported bioactivity data across similar triazolo-pyrimidine derivatives?
- Methodological Answer : Conduct orthogonal assays and structural comparisons:
- Orthogonal validation : Pair enzymatic assays with cellular models (e.g., compare IC₅₀ in isolated kinases vs. whole-cell lysates) .
- SAR analysis : Modify substituents (e.g., replace methoxyphenyl with fluorophenyl) to isolate activity-contributing groups .
Table 2 : Bioactivity Comparison of Structural Analogs
| Compound | Substituent (R) | Kinase IC₅₀ (nM) | Cytotoxicity (HEK-293, µM) |
|---|---|---|---|
| A | 4-Methoxyphenyl | 120 ± 15 | >100 |
| B | 4-Fluorophenyl | 85 ± 10 | 45 ± 5 |
Q. What computational strategies can predict binding modes with biological targets?
- Methodological Answer : Use hybrid quantum mechanics/molecular mechanics (QM/MM) approaches:
- Docking : AutoDock Vina or Schrödinger Suite for preliminary binding poses .
- MD simulations : GROMACS or AMBER for stability analysis of ligand-target complexes under physiological conditions .
- Free energy calculations : MM-GBSA to rank binding affinities of derivatives .
Q. How to analyze structure-activity relationships (SAR) for rational drug design?
- Methodological Answer : Employ systematic substitution and pharmacological profiling:
- Electron-withdrawing/donating groups : Assess impact on target binding (e.g., methoxy vs. chloro substituents) .
- Scaffold hopping : Replace triazole with pyrazole cores to evaluate bioactivity retention .
- Pharmacokinetic profiling : Measure logP (octanol/water) and metabolic stability in liver microsomes .
Q. What experimental conditions are critical for stability studies under physiological pH?
- Methodological Answer : Use accelerated stability protocols:
- pH-varied buffers : Incubate at pH 2.0 (simulated gastric fluid) and 7.4 (blood) for 24–72 hours .
- LC-MS monitoring : Track degradation products (e.g., sulfoxide formation from sulfanyl oxidation) .
- Temperature : Conduct Arrhenius studies (25–40°C) to extrapolate shelf-life .
Q. How to address solubility limitations in aqueous assays?
- Methodological Answer : Optimize formulation using co-solvents or surfactants:
- Co-solvents : 10% DMSO/PEG-400 mixtures maintain compound solubility without cytotoxicity .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance bioavailability for in vivo studies .
Methodological Challenges and Solutions
Q. What reactor designs improve scalability of multi-step synthesis?
- Methodological Answer : Implement flow chemistry for critical steps:
- Continuous-flow reactors : Enhance heat/mass transfer during exothermic sulfanylation .
- In-line analytics : UV/Vis monitoring to automate intermediate purification .
Q. How to design experiments for identifying synergistic combinations with existing drugs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
